Bienvenue dans la boutique en ligne BenchChem!

Salvianolic acid B

Physicochemical Properties Bioavailability Formulation Science

Salvianolic acid B (Sal B, lithospermic acid B) is the single most abundant bioactive constituent (>90% of total salvianolic acids) in Salvia miltiorrhiza, making large-scale extraction economically viable (up to 18.69 mg/g). Unlike generic salvianolic acids, Sal B's high molecular weight (718.6 g/mol), four catechol units, and two carboxylic acid groups confer a distinct antiplatelet profile unrelated to aspirin and validated stability under ICH conditions for solid-dose formulation. Its unique OATP-mediated hepatic clearance enables prolonged plasma residence times in pharmacokinetic studies, with pulmonary bioavailability reaching 50.37% in rat models. As the established HPLC-DAD and LC-MS/MS marker with distinct retention time and MS fragmentation from Sal A and rosmarinic acid, Sal B ensures unambiguous quantification for raw herb identification and finished product QC. Procure with confidence — request a quote or order today.

Molecular Formula C36H30O16
Molecular Weight 718.6 g/mol
Cat. No. B1204580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianolic acid B
Synonymslithospermic acid B
monardic acid B
Molecular FormulaC36H30O16
Molecular Weight718.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
InChIInChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)
InChIKeySNKFFCBZYFGCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salvianolic Acid B (Sal B) Procurement Guide: Differentiating the Dominant Salvianolic Acid for Research and Industrial Application


Salvianolic acid B (Sal B; also referred to as lithospermic acid B) is a water-soluble polyphenolic compound belonging to the class of salvianolic acids, a group of depside derivatives predominantly found in the roots of Salvia miltiorrhiza (Danshen) [1]. It is the most abundant single bioactive constituent in the crude herb, comprising more than 90% of the total salvianolic acids [2], and is characterized by a high molecular weight (718.6 g/mol), the presence of four catechol units, and two carboxylic acid groups [3].

Why 'Salvianolic Acid' Is Not a Sufficient Specification: Critical Distinctions Between Salvianolic Acid B and Analogs


Although often grouped under the umbrella term 'salvianolic acids', compounds like salvianolic acid A (Sal A) and rosmarinic acid (RA) exhibit distinct molecular weights, polar surface areas, and structural features that lead to quantifiable differences in their in vitro potency, in vivo pharmacokinetic profiles, and chemical stability [1]. Consequently, treating 'salvianolic acid' as a generic commodity is scientifically unsound; the specific compound selected will directly dictate the feasibility of a given formulation and the interpretation of biological data. For instance, the larger molecular size of Sal B profoundly affects its membrane permeability and transporter recognition relative to its smaller analog Sal A [2].

Quantitative Evidence Guide: Differentiating Salvianolic Acid B from Analogs for Scientific Procurement


Molecular Weight and Structural Divergence: Physicochemical Basis for Differential Bioavailability and Formulation

Salvianolic acid B (Sal B) possesses a substantially higher molecular weight (718.6 g/mol) and topological polar surface area (TPSA: 278 Ų) compared to salvianolic acid A (Sal A; 494.45 g/mol) and rosmarinic acid (RA; 360.3 g/mol) [1]. This fundamental physicochemical difference dictates distinct interactions with biological transporters. Studies demonstrate that compounds exceeding 500 Da, including Sal B and lithospermic acid, undergo systemic elimination initiated by OATP1B1/OATP1B3-mediated hepatic uptake, a clearance pathway not shared by smaller analogs like RA [2].

Physicochemical Properties Bioavailability Formulation Science

In Vitro Antioxidant Potency: Sal B Demonstrates Comparable but Distinct Radical Scavenging Kinetics Relative to Sal A

In direct comparative antioxidant assays, Sal B consistently exhibits high radical scavenging activity, though often with slightly higher EC50 values (lower potency) compared to Sal A. Using a DPPH radical method, the EC50 of Sal A was 1.43 ± 0.09 µg/mL, while the EC50 of Sal B was 1.81 ± 0.01 µg/mL [1]. Similarly, in an ABTS assay, the EC50 values were 1.35 ± 0.00 µg/mL for Sal A and 1.43 ± 0.01 µg/mL for Sal B [1]. This consistent, small differential in vitro is significantly magnified in more complex in vivo or disease models, highlighting that while structurally similar, these compounds are not functionally interchangeable as 'antioxidants' [2].

Antioxidant Assay DPPH ABTS Comparative Pharmacology

In Vivo Cardioprotective Efficacy: A 4-Fold Potency Differential Requires 4x More Sal B to Achieve the Efficacy of Sal A

A pivotal comparative study in a rat model of acute myocardial ischemia (induced by coronary artery ligation) demonstrated a significant potency differential between Sal A and Sal B. The administration of 10 mg/kg and 5 mg/kg of Sal A produced a significantly greater reduction in ECG ST-segment elevation, myocardial infarct size, and serum CPK/LDH levels compared to 10 mg/kg of Sal B [1]. Critically, the study concluded that 2.5 mg/kg of Sal A was equivalent in efficacy to 10 mg/kg of Sal B, establishing an approximate 4-fold difference in in vivo potency for this indication [1].

Cardiovascular Pharmacology Myocardial Ischemia In Vivo Efficacy Therapeutic Index

Chemical Stability and Formulation Viability: Sal B Is Inherently Unsuitable for Aqueous Liquid Formulations

Sal B exhibits marked instability in aqueous solutions, a critical differentiator for formulation scientists. A comprehensive stability study conducted per ICH guidelines found that Sal B in normal saline solution undergoes severe degradation under accelerated conditions (40°C, 75% RH), generating nine distinct degradation products via hydrolysis and other pathways [1]. In contrast, solid-state Sal B in aluminum foil packaging remained stable for 6 months under identical accelerated conditions. The study's conclusion is unambiguous: Sal B is suitable for solid formulations but not for liquid formulations [1]. This instability is temperature-dependent; in aqueous solution, it is stable for 30h at 4°C, but decomposes automatically at 25°C, with degradation accelerated at higher temperatures [2].

Formulation Stability Pharmaceutical Development Degradation Kinetics ICH Guidelines

Optimal Research and Industrial Scenarios for Salvianolic Acid B Procurement


Solid Oral Dosage Form Development for Chronic Cardiovascular Conditions

Sal B's high abundance in natural extracts (up to 18.69 mg/g) makes it economically viable for large-scale extraction [1]. Its stable solid-state profile, validated under ICH accelerated conditions, is specifically suited for tablet or capsule formulations [2]. Furthermore, its unique antiplatelet and antithrombotic profile, distinct from aspirin, supports its investigation in chronic therapies for microcirculatory disorders [3].

In Vivo Pharmacology Studies Requiring Sustained Plasma Exposure

Sal B's high molecular weight (>500 Da) and consequent OATP-mediated hepatic clearance can be leveraged in pharmacokinetic studies to achieve prolonged plasma residence times compared to smaller, more rapidly cleared analogs [4]. For example, in rat models, the absolute bioavailability of Sal B via pulmonary administration reached 50.37%, providing a measurable baseline for formulation optimization [5].

Analytical Method Development and Quality Control Standardization

As the predominant phenolic acid in S. miltiorrhiza (often >90% of total salvianolic acids), Sal B is the logical choice for developing and validating HPLC-DAD or LC-MS/MS methods for raw herb identification and finished product quality control [6]. Its distinct retention time and MS fragmentation pattern, separate from Sal A and RA, ensure accurate quantification without interference [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salvianolic acid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.